

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" efficacy compared to similar compounds

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Compound of Interest

Compound Name: *Pyridinium, 4-
(methoxycarbonyl)-1-methyl-*

Cat. No.: *B188537*

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A Comparative Guide to the Efficacy of Pyridinium Compounds for Researchers

This guide offers a comparative analysis of the biological efficacy of pyridinium compounds, with a focus on providing a framework for evaluating "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-**". While specific efficacy data for this particular compound is not readily available in public literature, this document summarizes the known activities of structurally similar pyridinium salts and provides detailed experimental protocols for researchers to conduct their own comparative studies.

Efficacy of Pyridinium Salts: A Comparative Overview

Pyridinium salts are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are largely influenced by the nature and position of substituents on the pyridine ring and the counterion. The positively charged pyridinium nitrogen is a key feature that often plays a role in the compound's mechanism of action, particularly in interacting with biological membranes.

Antimicrobial Activity

Many pyridinium salts exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity. The lipophilicity of the N-substituent on the pyridinium ring is a critical determinant of its antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Selected Pyridinium Salts

Compound/ Derivative	Staphyloco- ccus aureus	Escherichia coli	Pseudomon- as aeruginosa	Candida albicans	Reference
1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromide	4	32	256	32	[1]
1-dodecylpyridinium chloride	3.12	12.5	-	-	[2][3]
1-cetylpyridinium chloride	1.0	62.5	500	2.0	General Knowledge
3-(N-dodecylpyridinium-4-thiomethyl)-7- α -formamidocephalosporin	<0.06	0.5	4	-	[4]

Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Anticancer Activity

Several pyridinium salt derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, inhibition of key enzymes like topoisomerases, and disruption of mitochondrial function.

Table 2: Comparative Anticancer Activity (IC₅₀, μM) of Selected Pyridinium Salts

Compound/Derivative	Cell Line (Cancer Type)	IC ₅₀ (μM)	Reference
Tanshinone I-pyridinium salt derivative (a4)	MDA-MB-231 (Breast)	1.41	
Tanshinone I-pyridinium salt derivative (a4)	HepG2 (Liver)	1.63	
Tanshinone I-pyridinium salt derivative (a4)	22RV1 (Prostate)	1.40	
Hydrazone-linked dimeric pyridinium cations	Colon and Breast Cancer Cell Lines	59 - 64	
Polymeric alkylpyridinium salts	Lung Cancer Cells	-	

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. The efficacy can vary significantly based on the cell line and assay conditions.

Experimental Protocols

To facilitate the comparative evaluation of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", detailed protocols for assessing antimicrobial and anticancer activities are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Stock Solution:

- Dissolve the pyridinium salt in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

- Add 100 μ L of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.
- Add 100 μ L of the stock solution to the first well of each row to be tested.

3. Serial Dilution:

- Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating this process across the plate.

4. Inoculum Preparation:

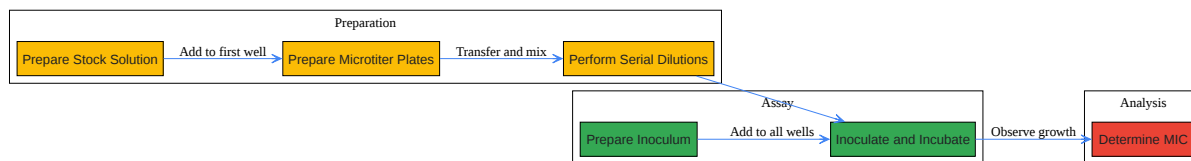
- Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.

5. Inoculation and Incubation:

- Add 100 μ L of the diluted inoculum to each well.
- Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

6. Determination of MIC:

- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of the pyridinium salt in culture medium.
- Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

3. Incubation:

- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

4. MTT Addition:

- Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

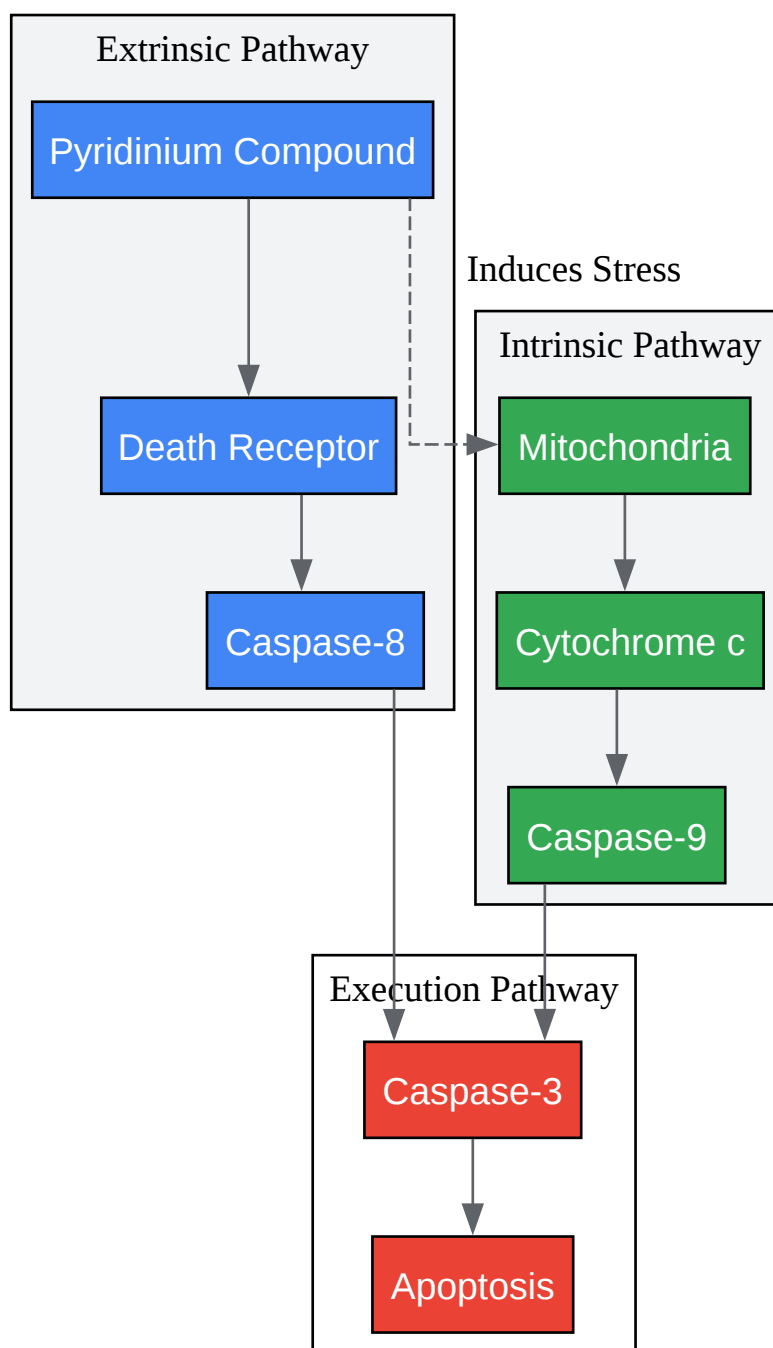
- Carefully remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

7. Calculation of IC_{50} :

- The percentage of cell viability is calculated relative to the vehicle control. The IC_{50} value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.



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A potential signaling pathway for pyridinium salt-induced apoptosis.

Conclusion

While direct efficacy data for "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-**" remains to be elucidated, the broader class of pyridinium salts demonstrates significant potential as both antimicrobial and anticancer agents. The structure-activity relationships within this class suggest that modifications to the substituents on the pyridinium ring can profoundly impact biological activity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy of "**Pyridinium, 4-(methoxycarbonyl)-1-methyl-**" and compare it to other promising pyridinium-based compounds, thereby contributing to the development of new therapeutic agents.

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